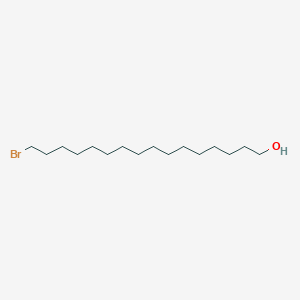

16-Bromo-1-hexadecanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

16-bromohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSQZSJMSMTIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373694 | |

| Record name | 16-Bromo-1-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59101-28-9 | |

| Record name | 16-Bromo-1-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Bromo-1-hexadecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Selective Monobromination of 1,16-Hexadecanediol: Synthesis of 16-Bromo-1-hexadecanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 16-Bromo-1-hexadecanol, a valuable bifunctional molecule, from its symmetric precursor, 1,16-hexadecanediol. The core challenge in this synthesis is achieving high selectivity for the mono-substituted product over the di-substituted byproduct. This document delves into the mechanistic principles, the critical role of solvent effects and phase behavior in controlling selectivity, and provides a detailed, field-proven experimental protocol for the synthesis, purification, and characterization of the target compound.

Introduction: The Strategic Value of this compound

This compound is a long-chain linear aliphatic compound featuring two distinct terminal functionalities: a hydroxyl group and a bromo group. This heterobifunctional nature makes it a highly versatile intermediate in organic synthesis. Its applications are extensive, serving as a key building block in the development of:

-

Drug Delivery Systems: The long C16 alkyl chain provides lipophilicity, which can be leveraged in designing lipid-based drug carriers and modifying the pharmacokinetic properties of therapeutic agents.

-

Advanced Materials: It is a precursor for synthesizing unique surfactants, liquid crystals, and self-assembling monolayers.[1]

-

Phase Transfer Catalysts: The hydroxyl group can be further functionalized to create novel catalytic structures.[2]

Synthesizing this molecule from the readily available and symmetrical 1,16-hexadecanediol presents a classic chemical challenge: how to selectively functionalize only one of two identical reactive sites. This guide elucidates a robust strategy to overcome this hurdle, focusing on a direct bromination with hydrobromic acid that leverages phase dynamics to achieve high yields of the desired mono-bromo alcohol.

Mechanistic & Theoretical Foundations for Selectivity

The Statistical Challenge of Monofunctionalization

When a symmetric diol is treated with a reagent, a statistical distribution of products is often expected. A reaction proceeding without any selectivity control would yield a mixture containing unreacted starting material (diol), the desired mono-substituted product (bromo-alcohol), and the di-substituted byproduct (dibromide). Achieving a high yield of the mono-bromo product requires a strategy that either deactivates the second hydroxyl group after the first has reacted or physically separates the mono-substituted intermediate from the brominating agent.

The SN2 Reaction Pathway

The conversion of the primary alcohol functionality in 1,16-hexadecanediol to an alkyl bromide using hydrobromic acid proceeds via a nucleophilic substitution mechanism.[3] Given that the hydroxyl groups are attached to primary carbons, the reaction follows the SN2 pathway.[4]

-

Protonation: The first step is a rapid and reversible acid-base reaction where the hydroxyl group is protonated by the strong hydrobromic acid. This converts the poor leaving group, a hydroxide ion (-OH), into an excellent leaving group, a neutral water molecule (-OH2+).[5][6]

-

Nucleophilic Attack: A bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group in a single concerted step, displacing the water molecule.[4]

An SN1 mechanism, which would involve the formation of an unstable primary carbocation, is energetically unfavorable and does not significantly contribute to the reaction.

Causality of Selectivity: The Role of Biphasic Systems

The key to achieving high monoselectivity lies in the use of a biphasic reaction medium, typically consisting of aqueous HBr and a nonpolar organic solvent like toluene or isooctane.[7][8] Research has shown that the product, this compound, possesses amphiphilic properties, acting like a surfactant.[9]

This behavior leads to the formation of aggregates, such as reverse micelles, within the organic phase.[7][9] In this configuration, the polar hydroxyl groups of the mono-brominated product are sequestered in the hydrophilic core of the aggregates, while the lipophilic C16 bromo-alkyl chains orient outwards into the nonpolar solvent. This self-assembly effectively shields the remaining hydroxyl group from the aqueous HBr phase, significantly reducing its reactivity and preventing a second bromination.

Interestingly, the azeotropic removal of water, a common strategy to drive reactions to completion, has been shown to decrease monoselectivity in this system.[9] This is because water is essential for maintaining the biphasic environment and promoting the micellar aggregation that protects the mono-bromo alcohol. Removing water can lead to increased formation of the more nonpolar 1,16-dibromohexadecane.

Experimental Protocol & Data

This section provides a detailed, self-validating protocol for the synthesis and purification of this compound.

Materials & Physicochemical Properties

| Compound | Formula | MW ( g/mol ) | CAS No. | Melting Point (°C) | Role |

| 1,16-Hexadecanediol | C₁₆H₃₄O₂ | 258.44 | 7735-42-4 | 91-94 | Starting Material |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 10035-10-6 | -11 | Reagent |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | -95 | Solvent |

| This compound | C₁₆H₃₃BrO | 321.34 | 59101-28-9 | 45-52 | Product |

| 1,16-Dibromohexadecane | C₁₆H₃₂Br₂ | 384.23 | 24775-34-6 | 54-56 | Byproduct |

Step-by-Step Synthesis Procedure

This protocol is adapted from established methodologies for the monobromination of long-chain α,ω-diols.[7][8][10]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,16-hexadecanediol (10.0 g, 38.7 mmol) and toluene (80 mL).

-

Reagent Addition: While stirring, add 48% aqueous hydrobromic acid (8.8 mL, ~77.4 mmol, 2.0 equivalents).

-

Reflux: Heat the biphasic mixture to reflux (approximately 100-110 °C) with vigorous stirring to ensure adequate mixing of the two phases. Maintain reflux for 8-10 hours.

-

Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) on silica gel plates. A typical eluent system is Hexane:Ethyl Acetate (4:1). The starting diol will have a low Rf, the product a medium Rf, and the dibromide byproduct a high Rf.

-

Work-up & Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of water.

-

Separate the organic layer. Wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid/oil is a mixture of the starting material, product, and byproduct.

-

Purify the crude product via flash column chromatography on silica gel.

-

Packing: Use a slurry of silica gel in hexane.

-

Elution: Elute with a gradient solvent system, starting with 100% hexane to remove the non-polar 1,16-dibromohexadecane. Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the desired this compound. The unreacted diol will remain on the column or elute with much higher polarity solvent mixtures.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the methylene group adjacent to the bromine (triplet, ~3.4 ppm) and the methylene group adjacent to the hydroxyl group (triplet, ~3.6 ppm), along with a broad singlet for the alcohol proton and a large multiplet for the central (CH₂)₁₄ chain.

-

¹³C NMR: Will show distinct signals for the carbon bonded to bromine (~34 ppm) and the carbon bonded to the hydroxyl group (~63 ppm).

-

FT-IR: Will display a broad absorption band for the O-H stretch (~3300 cm⁻¹) and C-H stretching absorptions (~2850-2950 cm⁻¹).

-

Mass Spectrometry: Will show a molecular ion peak corresponding to the mass of the product, with the characteristic isotopic pattern for a bromine-containing compound.

Visualization of Process & Chemistry

Overall Reaction Scheme

Caption: Synthesis of this compound from 1,16-Hexadecanediol.

Experimental Workflow

Sources

- 1. chembk.com [chembk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. byjus.com [byjus.com]

- 4. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 5. readchemistry.com [readchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 10. Sciencemadness Discussion Board - Synthesis of 12-Bromo-1-dodecanol - Powered by XMB 1.9.11 [sciencemadness.org]

Introduction: The Strategic Importance of a Bifunctional Linker

An In-Depth Technical Guide to 16-Bromo-1-hexadecanol for Advanced Research

This compound is a long-chain aliphatic compound distinguished by its bifunctional nature, possessing a primary alcohol at one terminus and a bromine atom at the other. This unique structure renders it a valuable intermediate in organic synthesis, particularly in the fields of drug development, material science, and surfactant chemistry.[1] Its 16-carbon backbone provides significant hydrophobicity, while the terminal functional groups offer versatile handles for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, practical methodologies for its application, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The utility of this compound in experimental design is dictated by its fundamental physical and chemical characteristics. These properties influence solubility, reaction kinetics, and purification strategies.

Physical Data Summary

The physical properties of this compound are summarized below. It typically presents as a colorless to slightly yellow or white waxy solid at room temperature.[1] It is important to note that physical properties such as melting point can vary between suppliers, often due to differences in purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃BrO | [1][2] |

| Molecular Weight | 321.34 g/mol | [2] |

| Appearance | Colorless to slightly yellow solid | [1] |

| Melting Point | 45-52 °C / 65-68°C | [1] |

| Density | ~0.98 g/cm³ | [1] |

| Solubility | Soluble in alcohols, ethers, and other organic solvents. Insoluble in water. | [1] |

| CAS Number | 59101-28-9 | [2] |

Spectral Data Interpretation

-

¹H NMR: A spectrum would be expected to show a triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) at approximately 3.6 ppm and another triplet for the methylene protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm. The long chain of methylene groups would appear as a broad multiplet between 1.2-1.6 ppm.

-

¹³C NMR: The carbon attached to the hydroxyl group would appear around 62 ppm, while the carbon bonded to the bromine would be significantly further upfield, around 34 ppm.

-

IR Spectroscopy: Key peaks would include a broad O-H stretch from the alcohol group around 3300 cm⁻¹ and C-H stretching peaks just below 3000 cm⁻¹. A C-Br stretching vibration would be expected in the fingerprint region, typically around 650-550 cm⁻¹.

Researchers can find extensive spectral information for related compounds like 1-hexadecanol in databases such as the NIST WebBook and the Human Metabolome Database, which can serve as a reference for interpreting experimental results.[3][4][5]

Part 2: Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two terminal functional groups.

The Alcohol Terminus (-OH)

The primary alcohol is a versatile functional group that can undergo a range of reactions:

-

Oxidation: It can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or chromic acid.

-

Esterification: It readily reacts with carboxylic acids or acyl chlorides under appropriate conditions (e.g., Fischer esterification) to form esters.

-

Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.

The Bromide Terminus (-Br)

The terminal alkyl bromide is an excellent substrate for nucleophilic substitution reactions (Sₙ2), as bromide is a good leaving group. This allows for the introduction of a wide variety of functional groups:

-

Azide Formation: Reaction with sodium azide (NaN₃) yields a terminal azide, a precursor for amines (via reduction) or for use in "click chemistry" (Huisgen cycloaddition).

-

Amine Synthesis: Direct reaction with ammonia or primary/secondary amines can form corresponding amines.

-

Thiol/Sulfide Formation: Nucleophiles like sodium hydrosulfide (NaSH) or thiolates (RS⁻) can displace the bromide to form thiols or sulfides, respectively.

Stability and Incompatibilities

This compound is stable under normal storage conditions.[6] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can induce unwanted reactions at either functional group.[6][7] Care should be taken to avoid high heat.[7]

Part 3: Application in Synthesis - An Experimental Workflow

A common application for this molecule is as a linker to attach a hydrophobic tail to a polar head group, a strategy used in creating surfactants or modifying drug molecules for lipid membrane interaction.

Protocol: Synthesis of a Mannose-Terminated Glycolipid Linker

This protocol details a hypothetical two-step synthesis where this compound is used to create a linker for bioconjugation applications. The first step protects the alcohol, and the second step attaches a sugar moiety via nucleophilic substitution.

Step 1: Protection of the Hydroxyl Group

Causality: The hydroxyl group is protected as a silyl ether to prevent it from interfering with the subsequent nucleophilic substitution reaction at the bromide terminus. Tert-butyldimethylsilyl (TBDMS) ether is chosen for its stability under basic conditions and ease of removal later.

-

Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).

-

Add imidazole (2.5 eq.) to the solution and stir until dissolved.

-

Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected intermediate.

Step 2: Glycosylation via Sₙ2 Reaction

Causality: The bromide is displaced by the alkoxide of a protected mannose derivative. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used to facilitate the reaction between the water-soluble sugar alkoxide and the organic-soluble alkyl bromide.

-

In a separate flask, dissolve the protected mannose derivative (e.g., with one free hydroxyl, 1.1 eq.) in a biphasic solution of toluene and 50% aqueous NaOH.

-

Add tetrabutylammonium bromide (TBAB, 0.1 eq.) to the mixture.

-

Add the TBDMS-protected 16-bromo-hexadecanol (from Step 1, 1 eq.) to the vigorously stirring solution.

-

Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via column chromatography to obtain the final protected glycolipid. The TBDMS group can be removed later using standard methods (e.g., TBAF).

Workflow Visualization

The following diagram illustrates the key stages of the described synthetic protocol.

References

A Senior Application Scientist's In-Depth Guide to the Solubility of 16-Bromo-1-hexadecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Workhorse and the Criticality of its Solubility

16-Bromo-1-hexadecanol is a fascinating and highly versatile bifunctional molecule. Its structure, a 16-carbon aliphatic chain capped with a hydroxyl group at one end and a bromine atom at the other, makes it an invaluable tool in the synthesis of complex molecular architectures.[1][2] The hydroxyl group provides a reactive site for esterification and etherification, while the terminal bromine is an excellent initiating site for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP).[3][4] This dual functionality allows for the construction of block copolymers, polymer-drug conjugates, and functionalized surfaces through self-assembled monolayers (SAMs).[5][6]

However, the successful application of this compound in these advanced synthetic strategies is fundamentally dependent on a seemingly simple, yet crucial, physical property: its solubility in organic solvents. The choice of an appropriate solvent is paramount for achieving homogeneous reaction conditions, ensuring the accessibility of reactive sites, and ultimately, controlling the outcome of the synthesis. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical insights to empower researchers in their experimental design.

Theoretical Underpinnings of Solubility: A Molecule of Two Halves

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a molecule with distinct regions of polarity, which dictates its solubility behavior.

-

The Nonpolar Tail: The long 16-carbon alkyl chain is the dominant feature of the molecule and is distinctly nonpolar. This long hydrocarbon tail favors interactions with nonpolar solvents through van der Waals forces.

-

The Polar Head: The terminal hydroxyl (-OH) group is polar and capable of hydrogen bonding. This allows for favorable interactions with polar protic solvents.

-

The Halogen Terminus: The bromine atom at the other end of the chain introduces a degree of polarity due to the electronegativity difference between carbon and bromine.

The overall solubility of this compound in a given solvent is a balance between these competing characteristics.

Caption: Molecular structure of this compound highlighting its distinct polar and nonpolar regions.

Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The long, nonpolar C16 alkyl chain dominates the molecule's character, leading to favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Chloroform (CHCl3), Dichloromethane (DCM), Acetone | Soluble to Highly Soluble | These solvents can effectively solvate both the nonpolar alkyl chain and the polar ends of the molecule. Chloroform and DCM are particularly effective for long-chain organic molecules. |

| Polar Protic | Methanol, Ethanol | Soluble | The polar hydroxyl group can participate in hydrogen bonding with these solvents. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen bonding network. |

| Highly Polar | Water | Insoluble | The large, nonpolar alkyl chain is hydrophobic and cannot overcome the strong hydrogen bonding network of water, making it insoluble. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The following is a robust, gravimetric-based protocol for determining the solubility of this compound in a specific organic solvent.

Principle: A supersaturated solution of this compound in the chosen solvent is prepared at an elevated temperature and then allowed to equilibrate at a controlled ambient temperature. An aliquot of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Heating and stirring plate

-

Constant temperature bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Pre-weighed vials for evaporation

-

Analytical balance (accurate to ±0.1 mg)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means adding enough solid so that a significant amount remains undissolved even at elevated temperatures.

-

Seal the vial and heat the mixture while stirring until all or most of the solid has dissolved.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for at least 24-48 hours with continuous gentle agitation. This extended period is crucial to ensure that the solution reaches true saturation and any excess solute precipitates out.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the excess solid to settle completely.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter is critical to prevent any undissolved microcrystals from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered aliquot into a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of this compound (45-52 °C).[2]

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot (L)

-

Caption: Experimental workflow for the quantitative determination of solubility.

The Impact of Solubility on Key Applications

The solubility of this compound is not merely a physical constant but a critical enabler of its diverse applications in materials science and drug delivery.

Initiator for Controlled Radical Polymerization

In Atom Transfer Radical Polymerization (ATRP), this compound serves as a versatile initiator. The polymerization is typically carried out in organic solvents such as toluene, anisole, or dimethylformamide (DMF).[7] The solubility of the initiator in these solvents is paramount for several reasons:

-

Homogeneous Reaction Conditions: A fully dissolved initiator ensures a uniform concentration of initiating species throughout the reaction mixture, leading to a more controlled polymerization and polymers with a narrow molecular weight distribution.

-

Accessibility of the Initiating Site: The bromine atom must be accessible to the catalyst complex for the initiation to occur efficiently. Proper solvation prevents the aggregation of the initiator, which would hinder this accessibility.

-

Synthesis of Block Copolymers: this compound can be used to synthesize block copolymers where one block is grown from the bromine end via ATRP, and the other block can be attached at the hydroxyl end through other polymerization techniques.[5][8] This requires solubility in a common solvent or a sequence of solvents that can accommodate the different polymer blocks.

Formation of Self-Assembled Monolayers (SAMs)

This compound can be used to functionalize surfaces through the formation of self-assembled monolayers.[6][9] The hydroxyl group can act as an anchor to oxide surfaces (e.g., silicon dioxide), while the terminal bromine is exposed, creating a reactive surface for further modifications. The formation of high-quality SAMs is typically achieved from dilute solutions in solvents like ethanol or chloroform.

-

Controlled Deposition: The solubility of this compound in the deposition solvent allows for a controlled and uniform delivery of molecules to the substrate surface.

-

Molecular Organization: Proper solvation is crucial for the molecules to self-organize into a densely packed and well-ordered monolayer on the surface.

Caption: The role of this compound as a bifunctional molecule in polymerization and surface functionalization.

Linker in Drug-Polymer Conjugates

The bifunctional nature of this compound makes it a potential candidate as a linker in the synthesis of drug-polymer conjugates. In such applications, a therapeutic agent could be attached to one end of the molecule, while the other end is used to connect to a polymer backbone. The solubility of the entire conjugate in biocompatible solvent systems would be a critical factor for formulation and delivery.

Conclusion

This compound is a molecule of significant synthetic utility, and a thorough understanding of its solubility in organic solvents is fundamental to harnessing its full potential. While quantitative data is sparse, its structural features and its successful use in a variety of synthetic contexts provide a strong basis for predicting its solubility behavior. For applications demanding high precision, the experimental protocol outlined in this guide offers a reliable method for quantitative solubility determination. As researchers continue to explore the applications of this versatile molecule in advanced materials and therapeutics, a clear grasp of its solubility will remain an indispensable aspect of experimental design and success.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2016). The synthesis of block copolymers. In Block Copolymers (pp. 1-35). Royal Society of Chemistry.

- Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990.

-

Wikipedia contributors. (2023, December 27). Atom transfer radical polymerization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Fiveable. (n.d.). Self-assembled monolayers and surface functionalization. Retrieved from [Link]

- Le, T. P., & Nguyen, T. H. (2010). Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP. Polymers for Advanced Technologies, 21(6), 433-439.

- Podzorov, V., & Gershenson, M. E. (2007). Electronic functionalization of the surface of organic semiconductors with self-assembled monolayers. arXiv preprint arXiv:0710.1686.

- Shchepinov, M. S., Chalkin, A. A., & Shvets, V. I. (2023). Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polymer Chemistry.

- Banerjee, S., & Nanda, A. K. (2020). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry, 8, 593.

- Deming, T. J. (2000). Synthesis of polypeptide based rod–coil block copolymers.

- Wang, L. (2019). Surface functionalization and applications of self-assembled monolayers (Doctoral dissertation, Friedrich-Schiller-Universität Jena).

-

Ataman Kimya. (n.d.). HEXADECYL ALCOHOL. Retrieved from [Link]

- Whitesides, G. M., & Laibinis, P. E. (1990). Modelling organic surfaces with self-assembled monolayers. Langmuir, 6(1), 87-96.

-

YouTube. (2022, November 6). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. Retrieved from [Link]

- Ribelli, T. G., Lorandi, F., Fantin, M., & Matyjaszewski, K. (2019). Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems.

-

National Center for Biotechnology Information. (n.d.). 1-Hexadecanol. PubChem Compound Database. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Retrieved from [Link]

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Molecular engineering of surfaces using self-assembled monolayers. Chemical reviews, 105(4), 1103-1170.

-

National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexadecanol. In NIST Standard Reference Database Number 69. Retrieved from [Link]

- Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

-

National Center for Biotechnology Information. (n.d.). Cetyl Alcohol. PubChem Compound Database. Retrieved from [Link]

- Brough, C., Miller, D. A., Williams, R. O., & Williams III, R. O. (2016). Use of Polyvinyl Alcohol as a Solubility-Enhancing Polymer for Poorly Water Soluble Drug Delivery (Part 1). AAPS PharmSciTech, 17(1), 167-179.

-

University of Bradford. (n.d.). DSpace. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound 59101-28-9 [sigmaaldrich.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 5. Fully Automated Multi-Step Synthesis of Block Copolymers [mdpi.com]

- 6. fiveable.me [fiveable.me]

- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [0710.1686] Electronic functionalization of the surface of organic semiconductors with self-assembled monolayers [arxiv.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 16-Bromo-1-hexadecanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromo-1-hexadecanol (C₁₆H₃₃BrO, MW: 321.34) is a bifunctional long-chain molecule of significant interest in organic synthesis, serving as a critical building block for surfactants, liquid crystals, and pharmaceutical intermediates.[1] Its utility stems from the two distinct functional groups—a primary alcohol and a terminal bromide—allowing for orthogonal chemical modifications. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind spectral features, present validated experimental protocols, and offer expert interpretation grounded in the molecule's structural properties.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a long C₁₆ aliphatic chain, which will dominate certain regions of the spectra, particularly the ¹H and ¹³C NMR. The molecule's key identifying features are the terminal hydroxyl (-OH) and bromo (-Br) groups. These electronegative groups induce distinct chemical shifts on their neighboring carbon and hydrogen atoms, providing clear diagnostic handles for spectroscopic identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments. The key to interpretation lies in understanding how the electronegative -OH and -Br groups deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H -O-CH₂- | ~1.5 - 2.5 (variable) | Broad Singlet | 1H | Chemical shift is concentration and temperature dependent; proton exchange broadens the signal. |

| HO-CH₂ - (C1) | ~3.64 | Triplet | 2H | Deshielded by the adjacent oxygen atom. Coupled to the two protons on C2. |

| -CH₂ -CH₂Br (C15) | ~1.85 | Quintet | 2H | Slightly deshielded by the bromine atom on C16. |

| -CH₂ -Br (C16) | ~3.41 | Triplet | 2H | Deshielded by the adjacent bromine atom. Coupled to the two protons on C15. |

| HO-CH₂-CH₂ - (C2) | ~1.57 | Quintet | 2H | Influenced by the C1 hydroxyl group. |

| -(CH₂ )₁₂- | ~1.25 - 1.40 | Multiplet | 24H | The "methylene envelope"; signals for the bulk of the alkyl chain protons overlap. |

Expert Interpretation: The spectrum is expected to be clean and highly informative. The two triplets at ~3.64 ppm and ~3.41 ppm are the definitive diagnostic signals for the protons adjacent to the oxygen and bromine atoms, respectively. Their 2H integration values and triplet splitting patterns (coupling to adjacent CH₂ groups) provide unambiguous confirmation of the terminal functionalization. The large multiplet integrating to 24H confirms the length of the aliphatic chain. The data for the alcohol end of the molecule can be reliably compared to spectral databases for 1-hexadecanol.[2][3]

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C 1 (-CH₂OH) | ~63.1 | The C-O bond causes a significant downfield shift. |

| C 16 (-CH₂Br) | ~34.0 | The C-Br bond causes a moderate downfield shift. |

| C 2 | ~32.8 | Adjacent to the C1-OH group. |

| C 15 | ~33.0 | Adjacent to the C16-Br group. |

| C 3 | ~25.7 | Beta to the C1-OH group. |

| C 14 | ~28.8 | Beta to the C16-Br group. |

| Bulk -(C H₂)₁₀- | ~29.3 - 29.7 | Overlapping signals from the central part of the alkyl chain. |

Expert Interpretation: The key diagnostic peaks are the two signals furthest downfield, C1 (~63.1 ppm) and C16 (~34.0 ppm). The significant difference in their chemical shifts is a direct consequence of oxygen's higher electronegativity compared to bromine. The cluster of peaks around 29.5 ppm validates the presence of a long saturated alkyl chain. This pattern is a hallmark of long-chain aliphatic compounds.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of the key hydroxyl and alkyl functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2920 & 2850 | Strong, Sharp | C-H Stretch | Alkane (-CH₂) |

| 1465 | Medium | CH₂ Bend (Scissoring) | Alkane (-CH₂) |

| 1060 | Strong | C-O Stretch | Primary Alcohol |

| 650 - 560 | Medium-Weak | C-Br Stretch | Bromoalkane |

Expert Interpretation: The most telling feature of the IR spectrum is the very broad, strong absorption centered around 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the alcohol.[5] This, combined with the strong C-O stretch near 1060 cm⁻¹, confirms the primary alcohol moiety. The intense, sharp peaks just below 3000 cm⁻¹ are definitive evidence of the long sp³-hybridized carbon chain.[6] The C-Br stretch is in the fingerprint region and can be harder to assign definitively, but its presence is expected around 600 cm⁻¹.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a mixture of ~1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment, which is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

Key Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 322 / 320 | [C₁₆H₃₃BrO]⁺˙ (M⁺˙) | Molecular Ion Peak . The two peaks of ~1:1 intensity ratio are the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 304 / 302 | [M - H₂O]⁺˙ | Loss of water from the alcohol, a common fragmentation pathway. |

| 241 | [M - Br]⁺ | Loss of the bromine radical. |

| 223 | [M - H₂O - Br]⁺ | Subsequent loss of water and bromine. |

| 31 | [CH₂OH]⁺ | Alpha-cleavage next to the oxygen atom. |

Expert Interpretation: The absolute confirmation of the molecular formula comes from the molecular ion peak. The observation of two peaks at m/z 320 and 322 with nearly identical abundance is irrefutable evidence for the presence of one bromine atom.[7] This isotopic signature is a critical self-validating feature of the analysis. Further fragmentation, such as the loss of water (m/z 302/304) and the bromine radical (m/z 241), corroborates the presence of both the alcohol and bromide functional groups.

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

-

Ionization: Use a standard electron ionization source, typically operating at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 400.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern. Propose structures for major fragment ions to confirm the overall molecular structure.

Summary and Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques.

-

¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, confirming the C₁₆ chain length and the precise location of the -OH and -Br groups.

-

IR Spectroscopy offers rapid confirmation of the essential alcohol and alkyl functional groups.

-

Mass Spectrometry validates the molecular weight and elemental composition (specifically the presence of bromine) through the characteristic M⁺/M+2 isotopic pattern.

Together, these methods provide a self-validating and comprehensive characterization, ensuring the identity, purity, and structural integrity of this compound for its use in high-stakes research and development applications.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Entry bmse000487: 1-Hexadecanol. Retrieved from [Link]

-

NIST. (n.d.). Hexadecane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

A-level Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Hexadecane, 1-bromo- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexadecanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. bmse000487 1-Hexadecanol at BMRB [bmrb.io]

- 3. 1-Hexadecanol(36653-82-4) 1H NMR spectrum [chemicalbook.com]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. 1-Hexadecanol [webbook.nist.gov]

- 6. Hexadecane, 1-bromo- [webbook.nist.gov]

- 7. Hexadecane, 1-bromo- [webbook.nist.gov]

A Technical Guide to the Selective Synthesis of 16-Bromo-1-hexadecanol via Direct Monobromination of 1,16-Hexadecanediol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 16-bromo-1-hexadecanol, a valuable bifunctional long-chain intermediate, through the direct bromination of 1,16-hexadecanediol. Addressed to researchers and professionals in drug development and materials science, this document moves beyond a simple recitation of steps to dissect the underlying chemical principles, strategic considerations for achieving high selectivity, and robust protocols for purification and characterization. We will examine the causality behind experimental choices, focusing on the nucleophilic substitution mechanism, the management of competitive side reactions, and the optimization of reaction conditions to favor the desired mono-halogenated product. The guide includes detailed experimental methodologies, data presented for clarity, and process diagrams to ensure the protocols are both understandable and reproducible.

Introduction: The Utility of ω-Bromo Alkanols

This compound (C₁₆H₃₃BrO) is a linear bifunctional molecule featuring a primary alcohol at one terminus and a bromoalkane at the other.[1][2] This distinct functionality makes it a highly versatile building block in organic synthesis. The hydroxyl group can be oxidized or converted into other functional groups, while the bromide serves as an excellent leaving group for nucleophilic substitution and a precursor for organometallic reagents. Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, surfactants, liquid crystal materials, and self-assembled monolayers.[3]

The most direct and atom-economical route to this compound is the selective monobromination of the readily available and symmetrical starting material, 1,16-hexadecanediol.[4][] However, the primary challenge lies in controlling the reaction to prevent the formation of the undesired byproduct, 1,16-dibromohexadecane. This guide focuses on the direct bromination using hydrobromic acid (HBr), a standard and effective method for converting primary alcohols to bromoalkanes.[6]

Core Principles: The SN2 Mechanism in a Biphasic System

The conversion of a primary alcohol to a primary alkyl bromide using HBr proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The hydroxyl group (-OH) is a poor leaving group; therefore, the first step is its protonation by the strong acid (HBr) to form an oxonium ion (-OH₂⁺).[9] This protonation converts the leaving group into a neutral water molecule, which is an excellent leaving group.

The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the oxonium group in a concerted backside attack, displacing the water molecule and forming the C-Br bond.[7]

Caption: The SN2 mechanism for alcohol bromination.

When applied to a symmetrical diol like 1,16-hexadecanediol, the reaction can occur at either end. The key to achieving high selectivity for the mono-bromo product is to carefully control the stoichiometry and reaction conditions to minimize the probability of a second bromination event occurring on the same molecule.

Experimental Protocol: Selective Monobromination

This protocol is designed to maximize the yield of this compound while minimizing the formation of 1,16-dibromohexadecane. The use of a biphasic system with an organic solvent is critical, as the starting diol and the final products have different solubilities.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 1,16-Hexadecanediol | C₁₆H₃₄O₂ | 258.44 | 7735-42-4 | Starting material.[10] |

| Hydrobromic Acid | HBr | 80.91 | 10035-10-6 | 48% aqueous solution. Corrosive. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent. Other non-polar solvents like hexane can be used.[11] |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization wash. |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying agent. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For recrystallization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography. |

Step-by-Step Methodology

Caption: General experimental workflow for synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,16-hexadecanediol (1.0 eq) and toluene (approx. 2-3 mL per gram of diol).

-

Reagent Addition: While stirring, add 48% aqueous hydrobromic acid (1.1-1.2 eq). Using a slight excess of HBr ensures efficient conversion of the diol, but a large excess will promote di-substitution.

-

Reflux: Heat the biphasic mixture to reflux (approx. 110-115°C for toluene) and maintain for 6-12 hours. The reaction progress should be monitored. Some protocols utilize a Dean-Stark trap to remove water, but this can sometimes increase dibromide formation by shifting the equilibrium.[11] Maintaining some water content can help temper reactivity.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of water. Separate the aqueous and organic layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess HBr) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product, a waxy solid, can be effectively purified by recrystallization from hot hexane. The desired this compound is less soluble in cold hexane than the nonpolar 1,16-dibromohexadecane byproduct and more soluble than the highly polar unreacted diol.

-

For higher purity, column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).[12]

-

Scientific Rationale and Process Optimization

-

Choice of Acid: While other brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective, HBr is cost-effective, readily available, and the work-up is straightforward.[13]

-

Solvent Selection: Toluene is a common choice due to its appropriate boiling point and ability to form a distinct phase with aqueous HBr. Studies have shown that other solvents like 1,2-dichloroethane can also yield good results, while very nonpolar solvents like isooctane may lead to higher amounts of dibromide.[11]

-

Control of Selectivity: The most critical parameter is HBr stoichiometry. The reaction of the first -OH group to form the bromo-alcohol makes the molecule more lipophilic. This product will preferentially reside in the organic phase, somewhat separated from the aqueous HBr, which helps to slow the rate of the second bromination. However, with sufficient time and energy, the second reaction will occur. Therefore, careful monitoring to stop the reaction after the starting material is consumed but before significant dibromide appears is crucial.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | 1,16-Hexadecanediol (Start) | This compound (Product) | 1,16-Dibromohexadecane (Byproduct) |

| Formula | C₁₆H₃₄O₂ | C₁₆H₃₃BrO | C₁₆H₃₂Br₂ |

| M.W. | 258.44 g/mol | 321.34 g/mol | 384.24 g/mol |

| Appearance | White solid | Colorless to slightly yellow solid | White solid |

| Melting Point | 97°C[4] | 45-52°C | 55-57°C |

| ¹H NMR (CDCl₃) | δ ~3.64 (t, 4H, -CH₂OH) | δ ~3.64 (t, 2H, -CH₂OH), δ ~3.41 (t, 2H, -CH₂Br) | δ ~3.41 (t, 4H, -CH₂Br) |

Caption: Purification strategy for isolating the target compound.

Safety and Handling

-

Hydrobromic Acid (48%): Highly corrosive and toxic. Causes severe skin burns and eye damage. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a fume hood and away from ignition sources.

-

General Precautions: The reaction should be conducted by trained personnel familiar with standard organic synthesis procedures.

Conclusion

The direct monobromination of 1,16-hexadecanediol with hydrobromic acid is an efficient and scalable method for producing this compound. The success of the synthesis hinges on the precise control of stoichiometry and reaction conditions to manage the inherent competition between mono- and di-substitution. By employing the principles of the SN2 reaction in a biphasic system and following a robust purification protocol, researchers can reliably obtain this valuable bifunctional intermediate for a wide array of applications in chemical and materials science.

References

-

Chemia. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Kishan's Classes. (2025, July 21). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]

-

BYJU'S. (n.d.). HBr Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Replacing the -OH group in alcohols by a halogen. Retrieved from [Link]

- Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Monobromination of diols. The Journal of Organic Chemistry, 65(18), 5837–5838.

-

ChemBK. (2024, April 10). This compound - Introduction. Retrieved from [Link]

- Camps, F., Casamor, J. M., Coll-Toledano, J., & Riba, M. (1983). Preparation of w-bromoalkan-1-ols from a,w-alkanediols by the continuous extraction method.

- da Silva, A. B., et al. (n.d.). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols.

-

CAS. (n.d.). 1,16-Hexadecanediol. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 16-溴-1-十六烷醇 | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 6. byjus.com [byjus.com]

- 7. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. 7735-42-4|1,16-Hexadecanediol|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Multi-Step Synthesis of 16-Bromo-1-hexadecanol from a Lactone Precursor

Abstract

This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of 16-bromo-1-hexadecanol, a valuable bifunctional long-chain compound, commencing from a macrocyclic lactone precursor, hexadecanolide. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The core strategy involves a high-yield reductive ring-opening of the lactone to its corresponding α,ω-diol, followed by a highly selective terminal monobromination. We will dissect the challenges inherent in achieving high selectivity in symmetrical diols and present a robust protocol that overcomes these obstacles. All procedures are supported by mechanistic insights and authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

This compound is a key intermediate in organic synthesis, prized for its bifunctional nature. The terminal hydroxyl and bromo groups allow for orthogonal chemical modifications, making it an ideal building block for creating long-chain linkers in antibody-drug conjugates (ADCs), developing functionalized polymers, and synthesizing complex surfactants and molecular probes.

While various synthetic routes exist, starting from a macrocyclic lactone such as hexadecanolide (the lactone of 16-hydroxyhexadecanoic acid) presents an elegant and efficient pathway. The chosen strategy is a two-step process:

-

Reductive Ring-Opening: The lactone is reduced to furnish the symmetrical 1,16-hexadecanediol.

-

Selective Monobromination: The diol undergoes a carefully controlled bromination to replace only one of the two terminal hydroxyl groups.

This approach is strategically superior to alternatives that might proceed via the ω-hydroxycarboxylic acid intermediate. For instance, a Hunsdiecker-type decarboxylative bromination of 16-hydroxyhexadecanoic acid would result in chain shortening, yielding 15-bromo-1-pentadecanol, which is not the target molecule.[1][2][3][4][5] Our selected pathway preserves the full 16-carbon backbone.

Visualizing the Synthetic Strategy

The overall transformation is outlined below, highlighting the key intermediate and the two core transformations.

Caption: High-level overview of the two-step synthesis.

Step 1: Reductive Ring-Opening of Hexadecanolide

Mechanistic Rationale and Reagent Selection

The conversion of a lactone (a cyclic ester) to a diol requires a potent reducing agent capable of reducing the ester carbonyl group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This initially forms a tetrahedral intermediate which then collapses, leading to ring-opening and the formation of an aldehyde, which is immediately reduced further to the primary alcohol. The alkoxide end of the chain is liberated upon aqueous workup.

The use of milder reducing agents like sodium borohydride (NaBH₄) is generally ineffective for the reduction of esters and lactones under standard conditions.[7] Therefore, the unselective power of LiAlH₄ is harnessed to ensure complete conversion to the diol.

Detailed Experimental Protocol: Synthesis of 1,16-Hexadecanediol

Materials:

-

Hexadecanolide (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous (Na₂SO₄)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The slurry is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: A solution of hexadecanolide (1.0 eq) in anhydrous THF is added dropwise to the stirred LiAlH₄ slurry over 60-90 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching (Work-up): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of deionized water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally deionized water again (3X mL per X g of LiAlH₄). This procedure (Fieser workup) is crucial for safety and results in a granular precipitate of aluminum salts that is easy to filter.

-

Filtration & Extraction: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with hot THF or ethyl acetate. The combined organic filtrates are concentrated under reduced pressure.

-

Purification: The crude solid is redissolved in ethyl acetate, washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo. The resulting white solid, 1,16-hexadecanediol, is typically of high purity but can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | Hexadecanolide |

| Key Reagent | Lithium aluminum hydride (LiAlH₄) |

| Stoichiometry (LiAlH₄) | 2.0 - 2.5 equivalents |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Reflux (66 °C) |

| Typical Yield | 90-98% |

Step 2: Selective Monobromination of 1,16-Hexadecanediol

The Scientific Challenge: Achieving Selectivity

The primary challenge in this step is differentiating between two chemically identical primary hydroxyl groups on a symmetrical α,ω-diol. A statistical distribution would, at best, yield a 50% conversion to the desired monobromo product, with 25% unreacted diol and 25% of the undesired 1,16-dibromohexadecane byproduct. Achieving high selectivity requires a method that either kinetically favors the first substitution or a system where the product of the first reaction is somehow sequestered or deactivated towards the second.

Methodology: Biphasic Aqueous HBr System

A highly effective method for the selective monobromination of long-chain diols utilizes a biphasic system of an organic solvent (e.g., toluene or dichloroethane) and concentrated aqueous hydrobromic acid (48% HBr).[8]

Causality of Selectivity: The selectivity in this system is thought to arise from the amphiphilic nature of the product, ω-bromoalkanol. As the bromoalkanol is formed, it acts as a surfactant, potentially forming reverse micelle-like aggregates in the organic phase.[8] In these aggregates, the polar hydroxyl groups are oriented towards the interior, effectively shielding them from the aqueous HBr phase and preventing further reaction to the dibromide. The unreacted diol, being more polar, has a higher partition coefficient in the aqueous phase or at the interface, where it can react.

Caption: Proposed mechanism for selectivity in a biphasic system.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

1,16-Hexadecanediol (1.0 eq)

-

Aqueous Hydrobromic Acid (48% HBr) (1.2 - 1.5 eq)

-

Toluene or 1,2-Dichloroethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Setup: A round-bottom flask is charged with 1,16-hexadecanediol (1.0 eq), toluene, and 48% aqueous HBr (1.2 eq).

-

Reaction: The biphasic mixture is vigorously stirred and heated to reflux (approx. 85-90 °C at the interface) for 9-12 hours. A Dean-Stark trap can be used to remove water, which may improve reaction rates, though it is not always necessary.

-

Monitoring: The reaction is monitored by TLC or GC-MS, observing the disappearance of the starting diol and the appearance of the monobromo-alcohol and the dibromo-alkane byproducts. The goal is to stop the reaction when the consumption of the starting material is nearly complete but before significant formation of the dibromide occurs.

-

Work-up: The reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with toluene.

-

Neutralization: The combined organic layers are washed carefully with saturated aqueous NaHCO₃ until effervescence ceases, followed by washing with deionized water and then brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a crude mixture of solids/oils.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20, will effectively separate the non-polar dibromide, the desired monobromo-alcohol, and the polar unreacted diol.

-

Characterization: Fractions containing the pure product are combined and concentrated to yield this compound as a white, waxy solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 1,16-Hexadecanediol |

| Key Reagent | 48% Aqueous HBr |

| System | Biphasic (Toluene/Water) |

| Reaction Temperature | Reflux (85-90 °C) |

| Typical Yield (Isolated) | 75-85% |

| Major Byproduct | 1,16-Dibromohexadecane |

Conclusion

The synthesis of this compound from hexadecanolide is a robust and efficient process when approached with the correct strategic considerations. This guide outlines a reliable two-step sequence—reductive ring-opening followed by selective monobromination—that preserves the carbon chain length and delivers the target molecule in high overall yield. The critical insight is the use of a biphasic reaction system for the bromination step, which leverages the physicochemical properties of the product to suppress the formation of undesired byproducts. The detailed protocols and mechanistic explanations provided herein offer researchers a comprehensive and validated pathway for accessing this valuable synthetic intermediate.

References

- Wang, H., Xun, S.-S., Yu, C.-B., & Zhou, Y.-G. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science.

- Wikipedia contributors. (n.d.). Lactone. In Wikipedia.

- Margaretha, P. (n.d.). Conversion of Carboxylic Acids or their Derivatives into Bromoalkanes. Science of Synthesis.

- Jadhav, V. H., & Dhavale, D. D. (2015). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. NIH Public Access.

- Science of Synthesis Knowledge Upd

- AdiChemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction.

- Alfa Chemistry. (n.d.). Hunsdiecker Reaction.

- BYJU'S. (n.d.). Hunsdiecker Reaction.

- Wikipedia contributors. (n.d.). Hunsdiecker reaction. In Wikipedia.

- ChemicalBook. (n.d.). 16-HYDROXYHEXADECANOIC ACID synthesis.

- Reddit. (2022). Does this mechanism for the reduction of the lactone to the diol look okay?.

- Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols.

- Doc Brown's Chemistry. (n.d.). Mechanism of converting alcohols to halogenoalkanes.

- Singh, A. P., & Mahajan, A. (2023).

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Hunsdiecker Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. byjus.com [byjus.com]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. Lactone - Wikipedia [en.wikipedia.org]

- 7. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Purity Specifications for 16-Bromo-1-hexadecanol in Research: A Guide to Ensuring Experimental Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromo-1-hexadecanol is a bifunctional long-chain molecule crucial in the synthesis of various research compounds, including surfactants, liquid crystals, and pharmaceutical intermediates.[1] Its utility lies in the two distinct functional groups—a terminal hydroxyl group and a terminal bromo group—allowing for sequential, specific chemical modifications. However, the presence of impurities can lead to unpredictable side reactions, compromised product yields, and erroneous biological data. This guide provides an in-depth examination of the purity specifications for this compound, detailing the analytical methods required for verification, the potential impact of common impurities, and robust protocols for purification. Our focus is on establishing self-validating systems to ensure the highest level of scientific integrity in your research.

The Imperative of Purity in Scientific Research

In any chemical synthesis or biological study, the starting materials' purity is a foundational parameter that dictates the reliability and reproducibility of the results.[2] Pure substances are composed of a single type of molecule and have well-defined physical properties.[3] Impurities, which are any components not defined as the active substance, can arise from starting materials or side reactions during synthesis.[3]

Understanding Purity Grades and Specifications

Chemical reagents are typically supplied in various purity grades. Understanding these grades is the first step in selecting the appropriate material for your application.[7] While no universal standard exists for "research grade," the specifications generally fall within the "Synthesis" or "Extra Pure" categories.

| Purity Grade | Typical Purity (%) | Intended Use & Key Considerations for this compound |

| Technical Grade | Variable (often <90%) | Not suitable for most research applications. Use only for non-critical tasks like rinsing glassware. |

| Synthesis Grade | 95-98% | Suitable for general organic synthesis and preparative applications where minor impurities will be removed later. A common starting point for many research labs. |

| Extra Pure / Research Grade | >97% - 99% | The recommended grade for most research applications, including drug discovery and materials science. Ensures that the observed effects are from the target molecule. Some suppliers specify purities of 97% for this compound.[8] |

| Analytical Grade (ACS/GR) | ≥99% | Meets specifications set by the American Chemical Society (ACS). Ideal for use as an analytical standard or in highly sensitive applications where batch-to-batch consistency is critical. |

| High Purity / Ultra Pure | >99.9% | Required for trace analysis or applications where impurities must be exceptionally low (ppb or ppt levels).[7] |

For most applications in drug development and materials research, a purity of ≥98% for this compound is a reliable benchmark. However, this must be verified independently.

Common Impurities and Their Scientific Impact

The most common method for synthesizing this compound is from 1,16-hexadecanediol. This synthetic route informs the likely impurities a researcher may encounter.

-

1,16-Hexadecanediol (Starting Material) : Incomplete reaction leaves the diol in the final product. This is a critical impurity as its two hydroxyl groups can react in subsequent steps, leading to unwanted dimerization or polymerization.

-

1,16-Dibromohexadecane (Over-reaction Product) : If the reaction proceeds too far, both hydroxyl groups can be converted to bromides. This impurity is non-reactive in reactions targeting the hydroxyl group and will reduce the effective concentration of the desired reactant.

-

Residual Solvents : Solvents used during synthesis or purification (e.g., dichloromethane, acetone) can remain. These can interfere with reactions or be toxic to cell cultures.[7]

Causality in Action: How Impurities Derail Experiments

Imagine using this compound contaminated with 5% 1,16-hexadecanediol in an esterification reaction to attach a drug molecule to the hydroxyl group. The diol impurity, having two reactive sites, will consume two equivalents of your expensive drug molecule, forming an undesired, high-molecular-weight dimer. This not only wastes valuable reagents but also introduces a complex separation challenge and complicates the interpretation of biological assay results.

Analytical Workflow for Purity Verification

A multi-modal approach using orthogonal techniques is the most trustworthy method for purity assessment. Relying on a single method can be misleading, as some impurities may be "invisible" to certain techniques.[4]

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase.[9] The sample is vaporized and carried by an inert gas through a long column.[10] Compounds with lower boiling points and weaker interactions elute faster. The retention time (the time taken to pass through the column) is characteristic of a compound under specific conditions, and the peak area is proportional to its concentration.[10][11]

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample into the GC inlet. A split injection is typically used to avoid overloading the column.

-

Analysis: Run the analysis using the parameters below.

-

Interpretation: A pure sample should show one major peak. The percentage purity can be estimated by the relative area of this peak. Any other peaks represent impurities. Coupling the GC with a Mass Spectrometer (GC-MS) allows for the identification of these impurity peaks based on their mass fragmentation patterns.[12]

| Parameter | Typical Value | Rationale |

| Column | 30 m x 0.25 mm x 0.25 µm, mid-polarity (e.g., 5% Phenyl-polysiloxane) | Provides good separation for long-chain functionalized alkanes. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column.[10] |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal for good resolution without excessively long run times. |

| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the high-boiling-point analyte. |

| Oven Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 10 min | Starts at a temperature that allows separation of any volatile impurities and ramps up to elute the main compound and any heavier impurities. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a response proportional to the mass of carbon, allowing for accurate area percent calculations. |

| Detector Temp | 280 - 300 °C | Prevents condensation of the analyte as it exits the column. |

Nuclear Magnetic Resonance (NMR) Spectroscopy